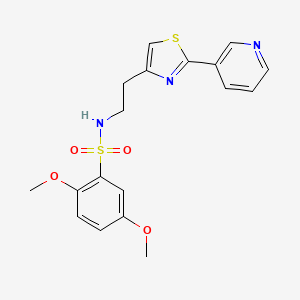

2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

描述

2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzenesulfonamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of bases, solvents like ethanol or dimethylformamide, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions

2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridine rings, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide as an anticancer agent. The compound has shown promising results against various cancer cell lines.

Case Studies and Findings

- Cell Line Testing : Research indicated that derivatives of thiazole and pyridine exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, a related thiazole-pyridine hybrid demonstrated an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 6.14 μM) .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, compounds containing electron-withdrawing groups showed enhanced activity due to their influence on the electronic properties of the molecule, facilitating interactions with biological targets .

Anticonvulsant Properties

The compound has also been studied for its anticonvulsant properties, which are crucial for developing new treatments for epilepsy and related disorders.

Research Insights

- Seizure Models : In animal studies, thiazole-linked compounds have demonstrated significant protective effects in seizure models. For instance, certain analogues exhibited median effective doses (ED50) that indicate strong anticonvulsant activity .

- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications to the thiazole and pyridine rings can enhance anticonvulsant efficacy. Compounds with specific substitutions were found to provide better protection against seizures compared to their unsubstituted counterparts .

Anti-inflammatory Applications

Beyond its anticancer and anticonvulsant activities, this compound may also have potential anti-inflammatory effects.

Experimental Evidence

- Inflammation Models : Preliminary studies suggest that derivatives of this compound can reduce inflammation markers in vitro and in vivo models. The presence of methoxy groups is believed to play a role in modulating inflammatory pathways .

- Potential Mechanisms : The anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .

Comparative Analysis of Related Compounds

| Compound Name | Structure | IC50 (μM) | Activity Type |

|---|---|---|---|

| Thiazole-Pyridine Hybrid | Structure | 5.71 | Anticancer |

| Pyridine-Thiazole Analog | Structure | 24.38 | Anticonvulsant |

| Methoxy-Thiazole Derivative | Structure | N/A | Anti-inflammatory |

作用机制

The mechanism of action of 2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and pyridine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

相似化合物的比较

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

- 2,5-dimethoxy-N-(2-(2-(pyridin-2-yl)thiazol-4-yl)ethyl)benzenesulfonamide

- 2,5-dimethoxy-N-(2-(2-(pyridin-4-yl)thiazol-4-yl)ethyl)benzenesulfonamide

- 2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide

Uniqueness

The uniqueness of 2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

生物活性

2,5-Dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to a class of thiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O4S2, with a molecular weight of approximately 405.49 g/mol. The structure features a thiazole ring connected to a pyridine moiety and a benzenesulfonamide group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi:

| Compound | Target Organisms | Activity |

|---|---|---|

| 3h | Methicillin-resistant Staphylococcus aureus | Excellent |

| 7 | Vancomycin-resistant Enterococcus faecium | Favorable |

| 9f | Drug-resistant Candida strains | Broad-spectrum |

These findings indicate the potential of thiazole-based compounds as new scaffolds for developing antimicrobial agents targeting resistant pathogens .

Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| A431 | <10 | Doxorubicin |

| HT29 | <5 | Doxorubicin |

The presence of specific substituents on the thiazole ring significantly enhances cytotoxicity, as observed in structure-activity relationship (SAR) studies .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : Thiazole derivatives can interfere with bacterial protein synthesis by targeting ribosomal RNA.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptosis through pathways involving Bcl-2 family proteins.

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.

Case Studies

Several case studies illustrate the efficacy of thiazole derivatives in treating infections and cancer:

- Case Study on Antimicrobial Resistance : A study highlighted the effectiveness of a thiazole derivative against drug-resistant Staphylococcus aureus, demonstrating a clear reduction in bacterial load in treated subjects .

- Clinical Trials for Cancer Treatment : Preliminary clinical trials involving thiazole compounds showed promising results in reducing tumor size in patients with advanced solid tumors .

属性

IUPAC Name |

2,5-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-24-15-5-6-16(25-2)17(10-15)27(22,23)20-9-7-14-12-26-18(21-14)13-4-3-8-19-11-13/h3-6,8,10-12,20H,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVCSYQNYUOBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601325342 | |

| Record name | 2,5-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

59 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815292 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

863512-09-8 | |

| Record name | 2,5-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。